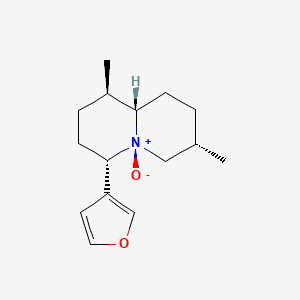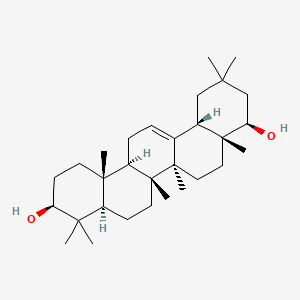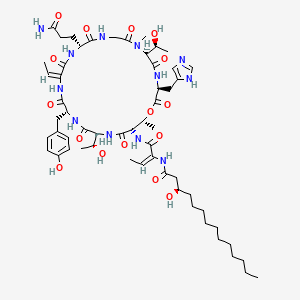
Passifloricin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Passifloricin C is a natural product found in Passiflora foetida with data available.
Scientific Research Applications
Comparative Metabolite Profiling and Fingerprinting of Genus Passiflora
Research reveals the diverse phytochemical composition of the Passiflora genus, including Passiflora incarnata and other species. This study identified 78 metabolites, including flavonoids and fatty acid conjugates, contributing to the anxiolytic and sedative properties of these species. Such findings highlight the potential medicinal applications of Passifloricin C in treating CNS disorders (Farag et al., 2016).
Pharmacological Activities of the Genus Passiflora
A comprehensive review of patents related to Passiflora suggests a growing interest in pharmaceutical development using its species. The diverse bioactive compounds, particularly C-glycoside flavonoids, in Passiflora highlight its pharmacological potential, including applications of this compound (Leal et al., 2022).
Antiparasite and Antimycobacterial Activity of Passifloricin Analogues
Structural analogues of Passifloricin, including this compound, show significant in vitro activity against Leishmania panamensis, Plasmodium falciparum, and Mycobacterium tuberculosis. This study underscores the antiprotozoal and antimycobacterial potential of this compound and its analogues (Cardona et al., 2006).
Potentiation of Antibiotic Activity by Passiflora Cincinnata
This research examines how extracts from Passiflora cincinnata, possibly containing this compound, can enhance the effectiveness of conventional antibiotics against Staphylococcus aureus and Escherichia coli. This indicates a potential role for this compound in developing synergistic antimicrobial therapies (Siebra et al., 2016).
Properties
Molecular Formula |
C28H52O7 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
[(2R,4S,6S)-4,6-dihydroxy-1-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]henicosan-2-yl] acetate |
InChI |
InChI=1S/C28H52O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(30)17-24(31)18-26(34-22(2)29)21-27-19-25(32)20-28(33)35-27/h23-27,30-32H,3-21H2,1-2H3/t23-,24-,25-,26+,27-/m0/s1 |
InChI Key |
RDGZXVIPYWJQBR-JUCVYKANSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H](C[C@@H](C[C@H](C[C@@H]1C[C@@H](CC(=O)O1)O)OC(=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(CC(CC1CC(CC(=O)O1)O)OC(=O)C)O)O |
Synonyms |
passifloricin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-icos-11-enoate](/img/structure/B1243640.png)



![2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B1243646.png)


![4-({[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1243651.png)



![1-[4-[(2-Methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B1243659.png)

